molecular formula C36H44N4O8 B1195047 coproporphyrinogen III CAS No. 2624-63-7

coproporphyrinogen III

Cat. No. B1195047
CAS RN: 2624-63-7
M. Wt: 660.8 g/mol
InChI Key: NIUVHXTXUXOFEB-UHFFFAOYSA-N
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Description

Coproporphyrinogen III is a metabolic intermediate in the biosynthesis of many compounds that are critical for living organisms, such as hemoglobin and chlorophyll . It is a colorless solid . The compound is a porphyrinogen, a class of compounds characterized by a hexahydroporphine core with various side chains .


Synthesis Analysis

In the main porphyrin biosynthesis pathway, coproporphyrinogen III is derived from uroporphyrinogen III by the action of the enzyme uroporphyrinogen III decarboxylase . The conversion entails four decarboxylations, which turn the four acetic acid groups −CH2−COOH into methyl groups −CH3, with release of four carbon dioxide molecules .


Molecular Structure Analysis

The coproporphyrinogens have the outermost hydrogen atoms of the core replaced by four methyl groups −CH3 (M) and four propionic acid groups −CH2−CH2−COOH (P). In coproporphyrogen III, the order around the outer ring is MP-MP-MP-PM .


Chemical Reactions Analysis

During heme biosynthesis, coproporphyrinogen III oxidase catalyzes the conversion of two propionate substituents from the highly reactive substrate coproporphyrinogen III into vinyl substituents, yielding protoporphyrinogen IX .


Physical And Chemical Properties Analysis

Coproporphyrinogen III is a colorless solid . The compound is a porphyrinogen, a class of compounds characterized by a hexahydroporphine core with various side chains .

Scientific Research Applications

  • Role in Hereditary Coproporphyria : Coproporphyrinogen III oxidase is a mitochondrial enzyme that catalyzes the conversion of coproporphyrinogen III to protoporphyrinogen IX. Deficiency in this enzyme leads to hereditary coproporphyria, a genetic disorder of heme and porphyrin biosynthesis (Nordmann & Grandchamp, 1978).

  • Mitochondrial Localization : Studies have indicated the mitochondrial localization of coproporphyrinogen III oxidase in rat liver, underscoring its role in cellular energy metabolism (Grandchamp et al., 1978).

  • Lymphocyte Activity in Genetic Disorders : Research has shown that decreased coproporphyrinogen III oxidase activity in lymphocytes reflects the primary genetic defect in hereditary coproporphyria, suggesting its diagnostic potential (Grandchamp & Nordmann, 1977).

  • Gene Mutations and Diagnosis : Mutations in the gene encoding coproporphyrinogen III oxidase have been identified, providing insights into molecular heterogeneity and potential for molecular diagnosis of hereditary coproporphyria (Martásek, 1998).

  • Role in Heme Biosynthesis : Coproporphyrinogen III oxidase is involved in heme biosynthesis, catalyzing the oxidative decarboxylation of coproporphyrinogen III to form protoporphyrinogen IX, a critical step in heme production (Troup et al., 1994).

  • Properties and Activation by Phospholipids : The enzyme has been purified and its properties studied, revealing activation by phospholipids, which is significant for understanding its biological function (Yoshinaga & Sano, 1980).

  • Functional Expression in Escherichia coli : The human coproporphyrinogen oxidase gene has been cloned and expressed in E. coli, providing a platform for studying the enzyme's role in disease (Martásek et al., 1994).

  • Role in Plant Biosynthesis : In plants, coproporphyrinogen III oxidase is involved in the pathway leading to protoporphyrin IX, common in all organisms, and is essential for the synthesis of tetrapyrroles in different organs (Kruse et al., 2004).

Future Directions

Recent research has revealed that heme biosynthesis can occur in three different pathways, the long-established “classical pathway” or protoporphyrin-dependent pathway, the recently discovered coproporphyrin-dependent pathway, and the siroheme-dependent pathway . Two oxidases of the classical and the coproporphyrinogen-dependent pathway that catalyze similar reactions were analyzed for their phylogenetic origin . The results showed that oxidases from the classical pathways originate from cyanobacteria, whereas oxidases from the coproporphyrinogen-dependent pathway originate from monoderm Actinomycetota and Bacillota .

properties

IUPAC Name

3-[8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUVHXTXUXOFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)O)N2)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180875
Record name Coproporphyrinogen III
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Coproporphyrinogen III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001261
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

coproporphyrinogen III

CAS RN

2624-63-7
Record name Coproporphyrinogen III
Source CAS Common Chemistry
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Record name Coproporphyrinogen III
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Record name Coproporphyrinogen III
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04461
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Record name Coproporphyrinogen III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Coproporphyrinogen III
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001261
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,990
Citations
RJ Porra, JE Falk - Biochemical Journal, 1964 - ncbi.nlm.nih.gov
… 2), the mitochondrial extract converts coproporphyrinogen III into protoporphyrin IX and an … incubations of the mitochondrial extract with coproporphyrinogen III in air as described in Fig. …
Number of citations: 143 www.ncbi.nlm.nih.gov
G Layer, K Verfu, E Mahlitz, D Jahn - Journal of Biological Chemistry, 2002 - ASBMB
… coproporphyrinogen-III oxidase catalyzes the oxygen-independent conversion of coproporphyrinogen-III … for the first timein vitro coproporphyrinogen-III oxidase activity for …
Number of citations: 162 www.jbc.org
PM Shoolingin-Jordan - The Porphyrin Handbook: The Iron and …, 2012 - books.google.com
… III and the third (Section IV) describes the formation of coproporphyrinogen III. The further transformation of coproporphyrinogen III into protoporphyrin IX, and thence into haem, is …
Number of citations: 20 books.google.com
TD Lash, UN Mani, MA Drinan, C Zhen… - The Journal of …, 1999 - ACS Publications
Coproporphyrinogen oxidase (copro'gen oxidase), which catalyses the conversion of coproporphyrinogen-III via a monovinylic intermediate to protoporphyrinogen-IX, is one of the least …
Number of citations: 40 pubs.acs.org
A Azzouzi, AS Steunou, A Durand… - Molecular …, 2013 - Wiley Online Library
… The data indicated that copper targeted the tetrapyrrole biosynthesis pathway at the level of the coproporphyrinogen III oxidase HemN and thereby affects the oxidase and the …
Number of citations: 50 onlinelibrary.wiley.com
K Rand, C Noll, HM Schiebel, D Kemken, T Dülcks… - 2010 - degruyter.com
… coproporphyrinogen III to protoporphyrinogen IX. During this reaction the propionate side chains on pyrrole rings A and B of coproporphyrinogen III … by coproporphyrinogen III oxidases (…
Number of citations: 29 www.degruyter.com
M AKHTAR - The Porphyrin Handbook: The Iron and Cobalt …, 2000 - books.google.com
… The conversion of coproporphyrinogen III into protoporphyrinogen IX (Figure 1) involves the … enzyme, coproporphyrinogen III oxidase. 4 Two forms of coproporphyrinogen III oxidases …
Number of citations: 19 books.google.com
G Layer, AJ Pierik, M Trost, SE Rigby, HK Leech… - Journal of Biological …, 2006 - ASBMB
… coproporphyrinogen III oxidase (HemN) catalyzes the oxidative decarboxylation of the propionate side chains of rings A and B of coproporphyrinogen III … substrate coproporphyrinogen III…
Number of citations: 83 www.jbc.org
GH Elder, JO Evans, JR Jackson… - Biochemical …, 1978 - portlandpress.com
… the 4-propionate group of coproporphyrinogen III cannot be attacked until the 2-… of coproporphyrinogen III or by competitive inhibition of the enzyme. When coproporphyrinogen III is …
Number of citations: 63 portlandpress.com
B Grandchamp, N Phung, Y Nordmann - Biochemical Journal, 1978 - portlandpress.com
… The location of coproporphyrinogen III oxidase in mitochondria was studied in rat liver by … The enzyme in both fractions had the same Km (0.16gM) for coproporphyrinogen III. When …
Number of citations: 118 portlandpress.com

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